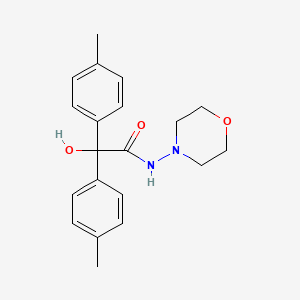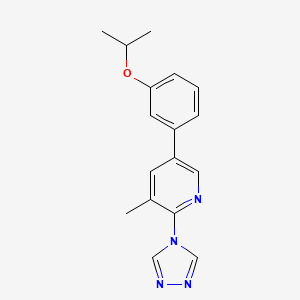
2-hydroxy-2,2-bis(4-methylphenyl)-N-4-morpholinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-hydroxy-2,2-bis(4-methylphenyl)-N-4-morpholinylacetamide typically involves multistep chemical reactions, starting from basic building blocks such as hydroxyphenylacetic acid or analogous substrates. For instance, a new class of biologically active phenylacetamides, which share a common structural framework with the target compound, has been synthesized from hydroxyphenylacetic acid. These compounds are characterized through IR, 1H NMR, mass spectral studies, and elemental analysis, showcasing the complexity and specificity of synthetic routes in generating such molecules (Jayadevappa et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds akin to the target is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the molecular structure of a solid-state adduct of a bis-coumarin derivative with morpholine has been confirmed by single-crystal X-ray diffraction, providing insight into the spatial arrangement and bonding interactions within the molecule (El-Samahy et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature can include various organic transformations, such as aminomethylation, nucleophilic addition, and cyclization. These reactions are pivotal in modifying the chemical structure to achieve desired physical and biological properties. For instance, the synthesis of tertiary aminoalkanols and their transformation into hydrochlorides exemplify the type of chemical manipulations these compounds can undergo to enhance their biological activity (Isakhanyan et al., 2014).
Propiedades
IUPAC Name |
2-hydroxy-2,2-bis(4-methylphenyl)-N-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15-3-7-17(8-4-15)20(24,18-9-5-16(2)6-10-18)19(23)21-22-11-13-25-14-12-22/h3-10,24H,11-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDHRBXYUMXSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-2,2-bis(4-methylphenyl)-N-(morpholin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5622626.png)
![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5622630.png)
![3-(2-{4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5622635.png)
![4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5622643.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-thiophenecarboxylate](/img/structure/B5622644.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(isoxazol-3-ylmethyl)-N-methylpiperidin-4-amine](/img/structure/B5622651.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B5622652.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5622666.png)


![{(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5622695.png)
![3-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5622700.png)